![molecular formula C10H12Cl2N2O2 B1445647 tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate CAS No. 1421601-13-9](/img/structure/B1445647.png)
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Overview
Description
“tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1421601-13-9 . It has a molecular weight of 263.12 and is a powder in physical form . The IUPAC name for this compound is tert-butyl 3,6-dichloro-2-pyridinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) . This indicates that the compound has a pyridinyl group attached to a carbamate group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.12 and is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Protective Group in Peptide Synthesis
The tert-butyl carbamate (Boc) group is widely employed as a protective group for amines, particularly in peptide synthesis. It provides excellent stability against various nucleophiles and reducing agents and can be conveniently deprotected under acidic conditions .
Organic Synthesis Methodology
This compound serves as a reagent in organic synthesis, offering a straightforward route to tert-butyl esters and ethers from carboxylic acids and alcohols, respectively. These transformations are fundamental in organic synthesis, providing a pathway to a wide range of organic compounds .
Development of Cytotoxic Agents
Derivatives of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate have been explored for their cytotoxic properties. For instance, it has been used as an intermediate in the synthesis of compounds with activity against human carcinoma cell lines, highlighting its potential in cancer research .
properties
IUPAC Name |
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJEMRLEXWZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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